molecular formula C5H3N3O6 B3051189 3,5-Dinitro-4-hydroxypyridine N-oxide CAS No. 31872-58-9

3,5-Dinitro-4-hydroxypyridine N-oxide

Cat. No. B3051189
CAS RN: 31872-58-9
M. Wt: 201.09 g/mol
InChI Key: YCLPBCRIRBKPHZ-UHFFFAOYSA-N
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Description

3,5-Dinitro-4-hydroxypyridine N-oxide is a chemical compound . It’s a derivative of pyridine, which is a basic heterocyclic organic compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,5-Dinitro-4-hydroxypyridine N-oxide are not explicitly mentioned in the sources I found .

Scientific Research Applications

Crystallographic and Quantum Chemistry Studies

  • Tautomerism Analysis : 3,5-Dinitro-4-hydroxypyridine N-oxide has been investigated for its tautomeric forms in crystal structures. In contrast to its derivatives, which exist in zwitterionic form, this compound remains in a neutral tautomeric form in the crystal state. Quantum chemistry and Density Functional Theory (DFT) calculations support these findings, indicating the molecule adopts a more stable structure in terms of crystal stability, despite being less stable in the gas phase (Rybarczyk-Pirek et al., 2018).

Chemical Synthesis and Structural Analysis

  • Preparation of Energetic Materials : Research has explored the synthesis of 3,5-Dinitro-4-hydroxypyridine N-oxide derivatives, focusing on their potential as insensitive energetic materials. These derivatives demonstrate high density, thermal and chemical stability, and reduced sensitivity, making them suitable for applications in explosives (Hollins et al., 1996).

Energetic Material Design

  • High-Performance Insensitive Materials : The introduction of N-oxide into triazole compounds, including derivatives of 3,5-Dinitro-4-hydroxypyridine N-oxide, enhances their energetic properties. These substances, characterized for their sensitivities and thermal stabilities, are considered high thermally stable and insensitive compounds, showing promise in the field of energetic materials (Dippold & Klapötke, 2013).

Coordination Chemistry

  • Coordination Polymers : In coordination chemistry, 3,5-Dinitro-4-hydroxypyridine N-oxide acts as a bridging ligand in the formation of coordination polymers. This compound helps form a double-stranded chain structure stabilized by intrachain π–π interactions and hydrogen bonds, contributing to a three-dimensional supramolecular network (Yan et al., 2008).

Reactivity and Interaction Studies

  • Tautomerism and Interaction : The interaction of 3,5-dinitrosubstituted hydroxypyridines with gold compounds shows different tautomeric forms and formation of N-aurated dimers. Such studies provide insights into the reactivity and structural characteristics of these compounds (Kuz'mina et al., 1999).

Photovoltaic Device Applications

  • Organic Bulk Heterojunction Photovoltaic Devices : 3,5-Dinitro-4-hydroxypyridine N-oxide linked to graphene oxide shows potential in improving the performance of bulk heterojunction photovoltaic devices. This application demonstrates the role of this compound in the development of advanced electronic materials (Stylianakis et al., 2012).

Safety and Hazards

While specific safety and hazard information for 3,5-Dinitro-4-hydroxypyridine N-oxide is not available, it’s important to handle all chemical substances with care and appropriate safety measures .

properties

IUPAC Name

1-hydroxy-3,5-dinitropyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N3O6/c9-5-3(7(11)12)1-6(10)2-4(5)8(13)14/h1-2,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCLPBCRIRBKPHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C(=CN1O)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dinitro-4-hydroxypyridine N-oxide

CAS RN

31872-58-9
Record name MLS002706547
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114062
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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